molecular formula C16H18ClN3OS B2414422 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 450340-44-0

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Cat. No.: B2414422
CAS No.: 450340-44-0
M. Wt: 335.85
InChI Key: SLVOWXSUWGSSEC-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and a pivalamide moiety

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-16(2,3)15(21)18-14-12-8-22-9-13(12)19-20(14)11-6-4-5-10(17)7-11/h4-7H,8-9H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVOWXSUWGSSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 3-chlorophenyl group and the pivalamide moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

For industrial production, the synthesis may be scaled up using optimized reaction conditions and continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the thieno[3,4-c]pyrazole core, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the carbonyl group in the pivalamide moiety, resulting in the formation of alcohol derivatives.

    Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. This can lead to the formation of various substituted derivatives with different biological activities.

Scientific Research Applications

Scientific Research Applications

1. Antimicrobial Activity

Research indicates that compounds with thieno[3,4-c]pyrazole structures often exhibit significant antimicrobial properties. Studies have shown that N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide demonstrates effectiveness against various bacterial strains. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thieno[3,4-c]pyrazole derivatives. The results indicated that modifications to the core structure enhanced activity against Gram-positive bacteria .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Thieno[3,4-c]pyrazole derivatives are known to interact with multiple cellular targets involved in cancer progression.

  • Case Study : In vitro studies have shown that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

3. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Notably:

  • Acetylcholinesterase Inhibition : Research indicates that this compound may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synapses, potentially aiding in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole core and exhibit similar biological activities. the presence of the thieno[3,4-c] ring and the pivalamide moiety in this compound provides unique properties and enhanced activity.

    Thienopyrimidine derivatives: These compounds also contain a thieno ring but differ in the substitution pattern and the presence of a pyrimidine ring

    Phenylpyrazoles: Compounds like N-benzyl-4-[4-(3-chlorophenyl)-1H-pyrazol-3-yl]-1H-pyrrole-2-carboxamide share the phenylpyrazole skeleton but differ in the substitution pattern and functional groups, leading to distinct properties and activities.

Biological Activity

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent. Its molecular formula is C19H22ClN3OSC_{19}H_{22}ClN_3OS with a molecular weight of approximately 381.83 g/mol. The structure can be represented as follows:

N 2 3 chlorophenyl 4 6 dihydro 2H thieno 3 4 c pyrazol 3 yl pivalamide\text{N 2 3 chlorophenyl 4 6 dihydro 2H thieno 3 4 c pyrazol 3 yl pivalamide}

Key Structural Features:

  • Thieno[3,4-c]pyrazole ring : Known for various biological activities.
  • Chlorophenyl group : Imparts lipophilicity and may influence receptor binding.
  • Pivalamide moiety : Potentially enhances metabolic stability.

Mechanisms of Biological Activity

Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit diverse biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : In vitro studies suggest that these compounds may downregulate pro-inflammatory cytokines.
  • Antimicrobial Properties : Certain thieno[3,4-c]pyrazole derivatives have demonstrated activity against various bacterial strains.

Pharmacological Profile

The pharmacological profile of this compound is summarized in the following table:

Activity Effect Reference
AntitumorInhibits cancer cell growth
Anti-inflammatoryReduces cytokine levels
AntimicrobialEffective against bacteria

Case Studies

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry examined the effects of thieno[3,4-c]pyrazole derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells through apoptosis induction mechanisms.
  • Anti-inflammatory Mechanism : Research conducted at the Indian Institute of Chemical Biology demonstrated that thieno[3,4-c]pyrazole derivatives could inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory markers in macrophage models.

Q & A

Q. Optimization Tips :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance solubility and reaction rates .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction speed and byproduct minimization .
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to facilitate cyclization steps .

Q. Example Workflow :

  • Refine with SHELXL-2018 : Apply restraints for anisotropic displacement parameters.
  • Compare with DFT Calculations : Use Gaussian09 to optimize geometry and identify deviations .

Advanced: How to design structure-activity relationship (SAR) studies for biological activity optimization?

Methodological Answer:
Focus on modifying substituents to probe interactions with biological targets (e.g., kinases or GPCRs):

  • Variations :
    • Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects .
    • Substitute pivalamide with bulkier acyl groups (e.g., adamantane) to study steric hindrance .
  • Assays :
    • In Vitro : Screen against cancer cell lines (e.g., MCF-7) using IC₅₀ dose-response curves.
    • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) .

Q. Example Protocol :

Prepare compound in DMSO (<0.1% final concentration).

Pre-incubate with liver microsomes (30 min, 37°C) to assess metabolic stability .

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